molecular formula C8H10N4 B13175480 1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B13175480
M. Wt: 162.19 g/mol
InChI Key: BPVMADXDKIDVRD-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclocondensation of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under reflux conditions in the presence of a suitable catalyst. The reaction yields the desired pyrazolopyridine derivative, which can be further purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be compared with other similar compounds, such as:

Uniqueness: The presence of the ethyl group in this compound enhances its lipophilicity and potentially its bioavailability. This unique feature distinguishes it from other pyrazolopyridine derivatives and may contribute to its distinct biological activities .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-ethylpyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C8H10N4/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2,9H2,1H3

InChI Key

BPVMADXDKIDVRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C=C2C=N1)N

Origin of Product

United States

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